メナジオン

概要

説明

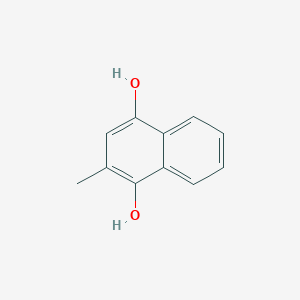

メナジオールは、2-メチル-1,4-ナフタレンジオールとしても知られており、分子式C11H10O2の有機化合物です。それはp-ヒドロキノン誘導体であり、しばしばビタミンK4と呼ばれています。 メナジオールはビタミンの合成形態であり、様々な医療および工業分野で使用されています .

2. 製法

合成経路と反応条件: メナジオールは、いくつかの方法によって合成できます。 一般的な方法の1つは、水素化ホウ素ナトリウムや亜鉛などの還元剤を酸性条件下で用いて、メナジオン(2-メチル-1,4-ナフトキノン)を還元することです . 別の方法には、2-メチル-1,4-ジメトキシナフタレンの脱メチル化が含まれます .

工業生産方法: メナジオールの工業生産は、通常、効率的かつ費用対効果の高い還元剤を用いた大規模な還元プロセスを伴います。 反応条件は、最終生成物の高収率と純度を確保するために最適化されています .

科学的研究の応用

メナジオールは、科学研究において幅広い用途を持っています。

化学: 様々なナフトキノン誘導体の合成における前駆体として使用されます.

生物学: 細胞プロセスにおける役割や、酸化還元反応を理解するためのモデル化合物として研究されています.

作用機序

メナジオールは、特定のタンパク質におけるグルタミン酸残基の翻訳後γ-カルボキシル化における補因子として機能します。この修飾は、これらのタンパク質の生物学的活性、特に血液凝固カスケードにおいて重要です。 メナジオールは肝臓でその活性型であるメナキノンに変換され、その後カルボキシル化プロセスに関与します .

生化学分析

Biochemical Properties

Menadiol participates in redox cycles as biomolecules in various biochemical processes . The 1,4-naphthoquinone structure of the Menadiol core is easily recognized and incorporated by different live organisms .

Cellular Effects

The action of Menadiol in live organisms is not restricted to its use as a biosynthetic precursor to vitamins K1 and K2. A variety of studies has shown a wide range of biological activities of Menadiol, such as anticancer, antibacterial, antifungal, antimalarial, antichagasic, and anthelmintic effects .

Molecular Mechanism

The molecular mechanism of Menadiol is largely based on its ability to participate in redox cycles. This property allows it to interact with various biomolecules, influencing their function and activity .

Metabolic Pathways

Menadiol is involved in several metabolic pathways due to its role as a precursor to vitamins K1 and K2. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

準備方法

Synthetic Routes and Reaction Conditions: Menadiol can be synthesized through several methods. One common method involves the reduction of menadione (2-methyl-1,4-naphthoquinone) using reducing agents such as sodium borohydride or zinc in acidic conditions . Another method includes the demethylation of 2-methyl-1,4-dimethoxynaphthalene .

Industrial Production Methods: Industrial production of menadiol often involves large-scale reduction processes using efficient and cost-effective reducing agents. The reaction conditions are optimized to ensure high yield and purity of the final product .

化学反応の分析

反応の種類: メナジオールは、以下を含む様々な化学反応を起こします。

一般的な試薬と条件:

酸化: 過マンガン酸カリウム、三酸化クロム。

還元: 水素化ホウ素ナトリウム、酸性条件下での亜鉛。

置換: 様々なハロゲン化剤と求核剤.

主な生成物:

酸化: メナジオン。

還元: メナジオール。

類似化合物との比較

メナジオールは、フィロキノン(ビタミンK1)などの他のビタミンK化合物と比較されることがよくあります。

フィロキノン(ビタミンK1): 植物に自然に存在し、栄養補助食品に使用されています。

メナキノン(ビタミンK2): バクテリアによって生成され、発酵食品に含まれています。

メナジオン(ビタミンK3): メナキノンの合成前駆体.

独自性: メナジオールは、他の脂溶性ビタミンK化合物と比較して、水溶性であるという点でユニークです。 この特性は、水溶性型のビタミンKが必要とされる医療用途において特に有用です .

類似化合物:

- フィロキノン(ビタミンK1)

- メナキノン(ビタミンK2)

- メナジオン(ビタミンK3)

生物活性

Menadiol, a derivative of vitamin K, has garnered attention for its diverse biological activities, particularly in the fields of nutrition and pharmacology. This article explores the biological activity of menadiol, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Menadiol

Menadiol is chemically known as 2-methyl-1,4-naphthoquinone and serves as a precursor to vitamin K. It is primarily involved in the synthesis of prothrombin and other clotting factors essential for blood coagulation. Menadiol's structure allows it to participate in redox reactions, generating reactive oxygen species (ROS) that play a crucial role in its biological activity.

Menadiol exhibits its biological effects through several mechanisms:

- Antioxidant Activity : Menadiol can act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells. This property is linked to its ability to undergo redox cycling, which generates ROS that can induce apoptosis in cancer cells .

- Antimicrobial Effects : Studies have demonstrated that menadiol possesses antibacterial and antifungal properties. Its mechanism involves disrupting microbial membranes and inhibiting essential metabolic pathways .

- Anticancer Properties : Research indicates that menadiol may have anticancer effects through the induction of oxidative stress in tumor cells, leading to cell death. Its ability to generate ROS is a significant factor in this process .

Biological Activity Data

The following table summarizes the biological activities associated with menadiol based on various studies:

Case Studies

- Anticancer Activity : A study investigated the effects of menadiol on human leukemia cells. The results showed that menadiol treatment led to significant apoptosis in these cells, attributed to increased ROS levels and subsequent DNA damage .

- Antimicrobial Efficacy : In a comparative study, menadiol was tested against common bacterial strains. It exhibited potent antibacterial activity, significantly reducing bacterial viability compared to control groups .

- Neuroprotection : Research on neurodegenerative models indicated that menadiol could reduce oxidative stress-related damage in neuronal cells. This effect was linked to its ability to chelate iron and mitigate ROS production .

特性

IUPAC Name |

2-methylnaphthalene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13/h2-6,12-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJTLZYDQJHKRMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5023247 | |

| Record name | Menadiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

481-85-6 | |

| Record name | 2-Methyl-1,4-naphthalenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=481-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Menadiol [USAN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Menadiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylnaphthalene-1,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.886 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MENADIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VQ093653DO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Menadiol primarily acts as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. It achieves this by donating electrons to neutralize reactive oxygen species (ROS) [, ].

ANone: Yes, menadiol is a substrate for NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme that catalyzes its two-electron reduction from menadione [, ]. It can also be metabolized by UDP-glucuronosyltransferases (UGTs), leading to the formation of glucuronide conjugates [].

ANone: The interaction with NQO1 leads to a reduction of menadione to menadiol. This process can have both beneficial and detrimental effects. While menadiol itself exhibits antioxidant properties, the cycling between menadione and menadiol can generate ROS [, , ].

ANone: The molecular formula of menadiol is C11H10O2, and its molecular weight is 174.19 g/mol.

ANone: Spectrofluorimetry studies have shown that menadiol acetate exhibits maximum excitation at 279 nm and fluorescence emission at 339 nm [].

ANone: Research suggests that menadiol’s antioxidant activity is influenced by pH. It exhibits greater antioxidant capacity at lower pH values in certain in vitro systems [].

ANone: While not a catalyst itself, menadiol's formation and subsequent oxidation can be part of a catalytic cycle involving enzymes like NQO1. This cycling plays a role in redox reactions and can contribute to both detoxification and ROS production [, , ].

ANone: While this specific literature review doesn't cite computational studies on menadiol, molecular dynamics (MD) simulations were employed to study the menaquinol oxidation and electron transfer mechanisms in Alternative Complex III [].

ANone: Studies on menadiol esters, particularly the n-alkyl esters, indicate a relationship between their structure and both toxicity and potency. Longer alkyl chains are associated with decreased toxicity and potency compared to shorter chains [].

ANone: Menadiol is susceptible to autoxidation, particularly in the presence of metal ions, leading to the formation of menadione and ROS [].

ANone: The inclusion of antioxidants in menadiol formulations, such as sodium metabisulfite, can help prevent oxidation and improve stability [, ].

ANone: Yes, pegylation of menadiol has been investigated as a means to enhance its water solubility, potentially improving its pharmacokinetic profile [].

ANone: Studies in rabbits using high-dose menadione (metabolized to menadiol) revealed rapid elimination, high clearance, and a large volume of distribution, indicating its wide distribution in the body [].

ANone: Yes, the differential staining cytotoxicity assay has been used to evaluate the cytotoxic effects of menadiol, alone and in combination with other agents, in human lymphatic neoplasm cells [].

ANone: Research has employed various animal models, including chicks, mice, rabbits, cats, dogs, and monkeys, to investigate the toxicological and pharmacological properties of menadiol and its derivatives [].

ANone: Studies have shown that menadione, which is metabolized to menadiol, can cause hemolytic anemia, particularly in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency. This toxicity is attributed to the generation of reactive oxygen species during the redox cycling of menadione and menadiol [, ].

ANone: While the provided literature primarily focuses on menadiol's basic properties and mechanisms, pegylation has been investigated as a potential strategy to improve its delivery and pharmacokinetic profile [].

ANone: While the reviewed research doesn't pinpoint specific biomarkers for menadiol, measuring prothrombin time has been a standard approach to assess vitamin K status, which indirectly reflects menadiol levels as it's involved in vitamin K cycle [, , ].

ANone: High-performance liquid chromatography (HPLC) coupled with various detection methods, including fluorescence and UV detection, is widely used for the quantification of menadione and its metabolites in biological samples [, ].

ANone: Yes, an HPLC method with a C30 column, fluorescence detection, and post-column zinc reduction has been developed and validated for the sensitive and reproducible detection of menadione in urine samples [].

ANone: This literature review does not provide details on the environmental impact of menadiol.

ANone: Menadione is known to have limited water solubility, which can impact its bioavailability. Derivatives like menadiol sodium diphosphate are designed to improve water solubility [, ].

ANone: Yes, the developed HPLC methods for menadione measurement have undergone validation procedures, including assessments of linearity, precision, accuracy, and recovery, to ensure reliable and reproducible results [].

ANone: While the provided research papers don't detail specific quality control protocols, the importance of proper manufacturing practices, including the use of antioxidants like sodium metabisulfite, is highlighted to ensure the stability and quality of menadiol preparations [, ].

ANone: The reviewed literature does not provide information about the immunogenicity of menadiol.

ANone: The provided research papers do not specifically address the interaction of menadiol with drug transporters.

ANone: While not directly addressed in the provided papers, menadiol's interaction with NQO1, a phase II detoxification enzyme, is important for its metabolism and potential for both detoxification and ROS generation [, , ].

ANone: Menaquinone, a class of molecules to which menadiol belongs, is naturally present in many organisms, including bacteria. They play vital roles in electron transport chains, suggesting their compatibility with biological systems [, ].

ANone: In the context of its role in the vitamin K cycle, phylloquinone (vitamin K1) is an essential nutrient that can be converted to menaquinone-4 (MK-4) in the body, providing an alternative source of vitamin K activity [].

ANone: This literature review does not provide information on the recycling or waste management of menadiol.

ANone: The provided papers highlight the use of standard laboratory techniques like HPLC, spectrofluorimetry, and cell culture models, indicating the reliance on established research infrastructure for studying menadiol [, , , ].

ANone: Early research recognized menadione, the oxidized form of menadiol, for its vitamin K activity and its use in treating bleeding disorders []. Later studies explored its potential as an antitumor agent and its role in cellular redox reactions [, ].

ANone: Menaquinones are involved in bacterial electron transport chains, highlighting the interdisciplinary nature of menaquinone research, spanning biochemistry, microbiology, and bioenergetics [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。